molecular formula C20H23BrN2O4S B3936121 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B3936121
M. Wt: 467.4 g/mol
InChI Key: FTEGPTPLFSCZII-UHFFFAOYSA-N
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Description

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a sulfonyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps. One common synthetic route includes:

    Sulfonylation: The reaction of the brominated aniline with a sulfonyl chloride to introduce the sulfonyl group.

    Acylation: The reaction of the sulfonylated intermediate with an acylating agent to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and oxolane ring may also play roles in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
  • 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
  • 2-(4-iodo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

Comparison: Compared to its analogs, 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-15-4-10-19(11-5-15)28(25,26)23(17-8-6-16(21)7-9-17)14-20(24)22-13-18-3-2-12-27-18/h4-11,18H,2-3,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGPTPLFSCZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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